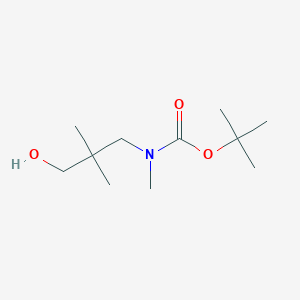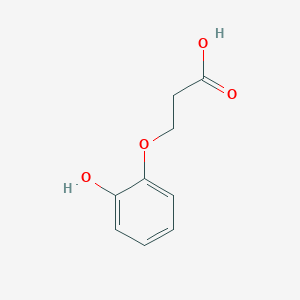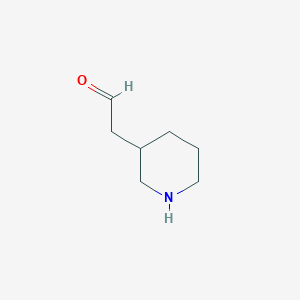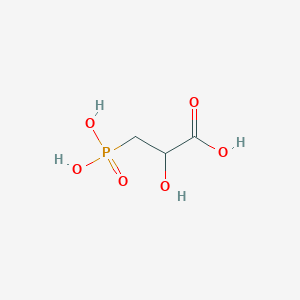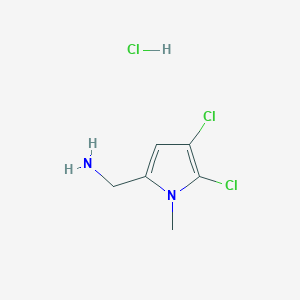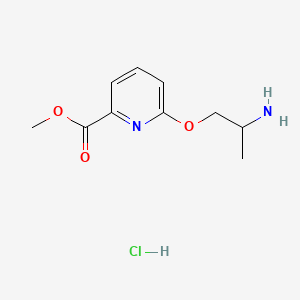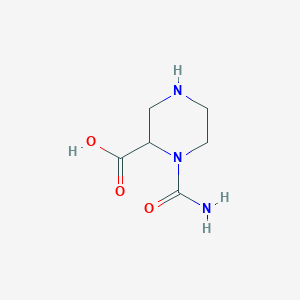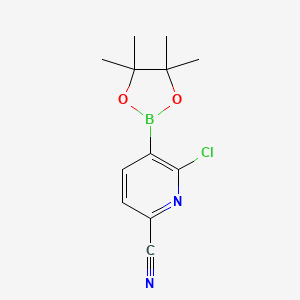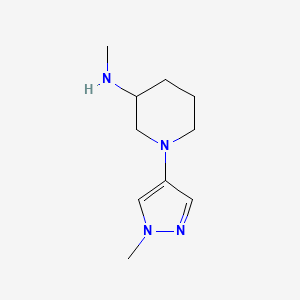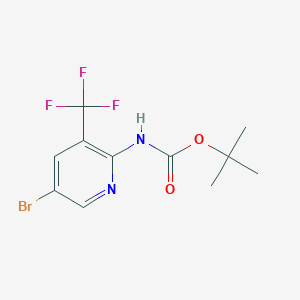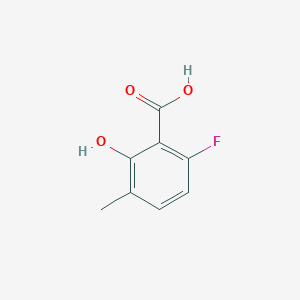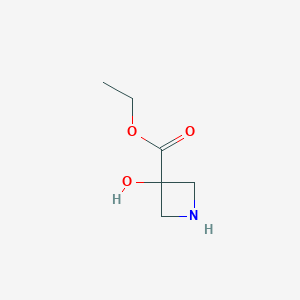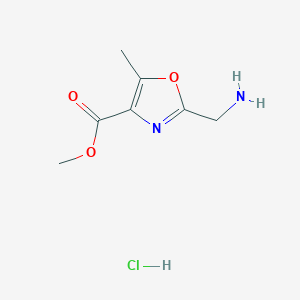
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride is a chemical compound with a unique structure that includes an oxazole ring, an aminomethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups at the aminomethyl position.
Scientific Research Applications
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An organic compound with similar aminomethyl functionality.
Methylamine hydrochloride: A simpler compound with a primary amine group.
2-Aminoethyl methacrylate hydrochloride: Contains an aminoethyl group and is used in polymer synthesis.
Uniqueness
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride is unique due to its oxazole ring structure, which imparts specific chemical and biological properties. The combination of the aminomethyl group and the carboxylate ester makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H11ClN2O3 |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-4-6(7(10)11-2)9-5(3-8)12-4;/h3,8H2,1-2H3;1H |
InChI Key |
PWSGKADSRFSEII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)CN)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



